Coutaric acid - 27174-07-8

Coutaric acid

Catalog Number: EVT-3165758
CAS Number: 27174-07-8
Molecular Formula: C13H12O8
Molecular Weight: 296.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Coutaric acid, a hydroxycinnamic acid derivative, commonly exists as two isomers: trans-coutaric acid and cis-coutaric acid. It is naturally found in various plants, particularly in grapes (Vitis vinifera L.) [, , , , , , , , , , , , ] and wines produced from them [, , , , , , , , , , , , , , , ]. It primarily exists in a trans configuration in grapes but can isomerize to the cis form during winemaking processes [, , ].

Coutaric acid belongs to the larger family of phenolic compounds and plays a crucial role in the flavor, color, and aging potential of wines [, , , , , , , ]. Its concentration varies significantly depending on the grape variety, vineyard location (terroir), and winemaking techniques employed [, , , , , , , ].

Source and Classification

Coutaric acid is primarily found in various plant species, particularly those in the legume family. It is classified as a hydroxycinnamic acid and is structurally related to other phenolic compounds such as p-coumaric acid and ferulic acid. These compounds are known for their role in plant defense mechanisms and their potential health benefits in humans due to their antioxidant properties.

Synthesis Analysis

Coutaric acid can be synthesized through several methods:

  1. Chemical Synthesis: One common method involves the condensation of p-coumaric acid with other phenolic compounds under specific conditions. The reaction typically requires a catalyst such as pyridine and can be performed under mild conditions to enhance yield.
  2. Microbial Synthesis: Recent advancements have shown that genetically engineered microorganisms like Corynebacterium glutamicum can produce coutaric acid from simple carbon sources like glucose. This method is advantageous due to its lower cost and environmental impact compared to traditional extraction methods from plants .
  3. Extraction from Plant Sources: Coutaric acid can also be extracted from plant materials using various solvents or through hydrolysis of coumarin derivatives, which involves breaking down complex plant matrices to isolate the desired phenolic compounds .
Molecular Structure Analysis

Coutaric acid has a molecular formula of C_10H_10O_4 and features a distinctive structure characterized by:

  • Aromatic Ring: It contains a benzene ring which contributes to its stability and reactivity.
  • Hydroxyl Groups: The presence of hydroxyl (-OH) groups enhances its solubility in water and contributes to its biological activity.
  • Carboxylic Acid Group: The carboxylic group (-COOH) plays a crucial role in its acidity and reactivity in various chemical reactions.

The structural formula can be represented as follows:

C9H8O4\text{C}_9\text{H}_8\text{O}_4

This molecular configuration allows coutaric acid to participate in various biochemical pathways.

Chemical Reactions Analysis

Coutaric acid is involved in several significant chemical reactions:

  1. Esterification: Coutaric acid can react with alcohols to form esters, which are important in the synthesis of various organic compounds.
  2. Oxidation-Reduction Reactions: It can undergo oxidation to form more complex phenolic compounds or reduction to yield simpler alcohols.
  3. Condensation Reactions: Coutaric acid can participate in condensation reactions with other aromatic compounds, leading to the formation of larger polyphenolic structures used in pharmaceuticals and cosmetics.
Mechanism of Action

The mechanism of action of coutaric acid primarily revolves around its antioxidant properties. It scavenges free radicals, thereby preventing oxidative stress within biological systems. This action is facilitated by the hydroxyl groups that donate electrons to neutralize reactive oxygen species, contributing to its potential health benefits such as anti-inflammatory effects and protection against chronic diseases .

Physical and Chemical Properties Analysis

Coutaric acid exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar hydroxyl groups but less soluble in non-polar solvents.
  • Melting Point: The melting point ranges between 140°C to 145°C, indicating its stability under moderate heat.
  • pH Stability: Coutaric acid maintains stability across a range of pH levels but shows increased reactivity under acidic conditions.

These properties make it suitable for various applications in food, pharmaceuticals, and cosmetics.

Applications

Coutaric acid has diverse applications across multiple fields:

  1. Pharmaceuticals: Due to its antioxidant properties, it is being studied for potential therapeutic effects against diseases related to oxidative stress.
  2. Food Industry: As a natural preservative, coutaric acid can enhance the shelf life of food products by preventing spoilage caused by oxidation.
  3. Cosmetics: Its skin-protective properties make it an ingredient in skincare formulations aimed at reducing oxidative damage.
Introduction to Coutaric Acid in Plant Secondary Metabolism

Taxonomic Distribution in Vitis Species and Allied Genera

Coutaric acid exhibits phylogenetically constrained distribution patterns, with the highest concentrations observed in the Vitaceae family. Among Vitis taxa, its occurrence and abundance vary significantly:

Table 1: Taxonomic Distribution and Concentrations of Coutaric Acid

Plant SpeciesTissueConcentration RangeKey Varietal/Clade DifferencesAnalysis Method
Vitis viniferaBerry skin50–400 mg/kg FWHigher in white vs. red varietiesHPLC-MS [1]
Vitis labruscaJuice150–800 mg/kg FWElevated vs. viniferaLC-MS [3]
Vitis amurensisBerry200–600 mg/kg FWCold-adapted Siberian speciesPhytochem screening [3]
Vitis rotundifoliaSkinTrace–100 mg/kg FWMuscadine grapes (subg. Muscadinia)Spectrophotometry [9]
Bidens pilosa (Asteraceae)LeavesDetected (quant. unreported)First report in non-VitaceaeLC-MS [2]

Within the genus Vitis, coutaric acid is ubiquitous but shows clade-specific trends:

  • European Clade (V. vinifera): Dominant HCTA in pre-véraison berries, constituting 40–60% of hydroxycinnamates in juice [1] [7]. White cultivars like Chardonnay accumulate 2–3× higher levels than Cabernet Sauvignon [7].
  • North American Clades: Species like V. riparia and V. labrusca show elevated coutaric acid (vs. caftaric acid), particularly in berry skins [8]. This aligns with phylogenetic divergence between Eurasian and American clades [8].
  • Asian Clade (V. amurensis, V. thunbergii): Moderate accumulation reported, though comprehensive data are limited [3].Beyond Vitaceae, coutaric acid occurs sporadically in Asteraceae (Bidens pilosa, Cichorium intybus) [2] [10], suggesting convergent evolution of hydroxycinnamoyl transferases. In B. pilosa, heterogeneous hydroxycinnamoyl-tartaric acid esters containing coutarate isomers were recently identified [2], expanding its known taxonomic range.

Role in Hydroxycinnamoyltartaric Acid Biosynthetic Pathways

The biosynthesis of coutaric acid involves coordinated action of phenylpropanoid and acyltransferase pathways:

Precursor Biosynthesis

  • Phenylpropanoid Initiation: L-Phenylalanine undergoes deamination via phenylalanine ammonia-lyase (PAL) to form cinnamic acid [10].
  • Hydroxylation/Carbon Activation: Cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, which is activated to p-coumaroyl-CoA by 4-coumaroyl-CoA ligase (4CL) [4] [10]. Kinetic studies in Populus trichocarpa confirm 4CL isoforms exhibit distinct substrate specificities toward hydroxycinnamic acids, regulating flux toward CoA thioesters [4].

Esterification Mechanism

The definitive step involves hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT), a BAHD family acyltransferase:

p-Coumaroyl-CoA + Tartaric acid → Coutaric acid + CoA

Key enzymatic characteristics include:

  • Substrate Specificity: HTT preferentially utilizes tartaric acid over quinate/shikimate [2] [10].
  • Gene Identification: Two putative HTT genes (BpHTT1, BpHTT2) were isolated in Bidens pilosa via single-molecule real-time sequencing, confirming functional redundancy [2].
  • Isozyme Diversity: In Vitis, uncharacterized HTT isoforms likely exist, given heterogeneous HCTA profiles (e.g., trans- vs. cis-coutarates) [6] [7].

Table 2: Enzymatic Components of Coutaric Acid Biosynthesis

EnzymeGene/ProteinSubstrate SpecificityProductOrganism
Phenylalanine ammonia-lyasePALL-PhenylalanineCinnamic acidUniversal [10]
4-Coumaroyl-CoA ligase4CLp-Coumaric/caffeic acidsHydroxycinnamoyl-CoAsVitis [4]
Hydroxycinnamoyl-CoA: tartaric acid transferaseHTTp-Coumaroyl-CoA + tartrateCoutaric acidBidens/Vitis [2]

Regulatory Factors Influencing Biosynthesis

Properties

CAS Number

27174-07-8

Product Name

Coutaric acid

IUPAC Name

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid

Molecular Formula

C13H12O8

Molecular Weight

296.23 g/mol

InChI

InChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+/t10-,11-/m1/s1

InChI Key

INYJZRKTYXTZHP-NNPIPJJVSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O

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